N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
“N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in medicinal chemistry . This particular compound also contains two 4-methoxyphenyl groups attached to the nitrogen atom of the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for “N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .Scientific Research Applications
Stereochemistry in Pharmacological Profiling The stereochemistry of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide and its derivatives significantly influences their pharmacological profiles. Studies on enantiomerically pure compounds, such as (R)-phenylpiracetam and its methyl derivative E1R, have revealed a direct relationship between the configuration of stereocenters and their biological properties. This insight is crucial for the development of more effective and specific pharmacological agents, particularly for central nervous system applications where facilitation of memory processes and attenuation of cognitive dysfunctions are sought. The methodological approaches for preparing single stereoisomers highlight the compound's potential in drug development and the necessity for drug substance purification from less active enantiomers (Veinberg et al., 2015).
Synthesis and Medicinal Significance of Macrocyclic Compounds Lawesson's reagent (LR) demonstrates the versatility of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide in synthesizing macrocyclic natural products. LR's application in the total synthesis of such compounds underscores the compound's role in creating high-yield, regioselective, and chemoselective products. This process is pivotal in the development of new medications, highlighting the compound's foundational role in medicinal chemistry and its contribution to the synthesis of biologically active macrocycles with significant medicinal properties (Larik et al., 2017).
Advancement in Drug Discovery The pyrrolidine scaffold, of which N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a part, represents a fundamental structure in medicinal chemistry for the development of compounds targeting human diseases. The inclusion of this scaffold allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. The diverse biological profiles resulting from the manipulation of the pyrrolidine ring underscore the compound's versatility in drug discovery. This scaffold's ability to increase three-dimensional coverage and its influence on steric factors in biological activity make it a valuable asset in the design of new therapeutic agents (Li Petri et al., 2021).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to inhibit a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds, like indole derivatives, can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in similar compounds is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the spatial orientation of substituents in similar compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-7-3-14(4-8-17)15-11-12-21(13-15)19(22)20-16-5-9-18(24-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMGNNFDJNLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide |
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